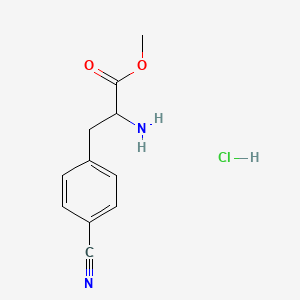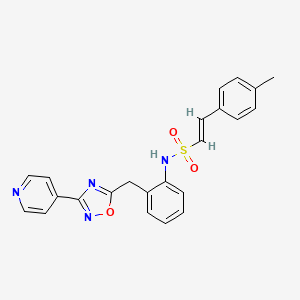
DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride is a chemical compound with the molecular formula C11H13ClN2O2 . It is a derivative of D-Phenylalanine .
Synthesis Analysis
An improved method for the chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as a resolving agent has been described . This new resolving agent is readily available, non-toxic, and easily recoverable from the insoluble diastereomeric salt .Molecular Structure Analysis
The molecular weight of this compound is 240.68612 . The structure of this compound can be represented by the linear formula: C6H5CH2CH(NH2)CO2CH3·HCL .Chemical Reactions Analysis
This compound is one of the most important derivatives of D-phenylalanine . It has been widely used in the synthesis of anti-diabetic drugs, anti-tumor drugs, anti-HIV drugs, pesticides, and some calorie-free sweeteners .Physical And Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Wissenschaftliche Forschungsanwendungen
Biodegradable Polymers
A study by Pang and Chu (2010) discussed the synthesis of biodegradable functional amino acid-based poly(ester amide)s (PEA-AGs) using monomers including L-phenylalanine. These polymers showed promising applications in biomedical fields due to their biodegradable properties and the ability to conjugate bioactive agents.
Molecular Evolution Studies
Research by Kricheldorf, Au, and Mang (2009) explored the stereospecificity of dipeptide syntheses using DL-phenylalanine and other amino acids. This study contributes to understanding the molecular evolution and the formation of proteins.
Enzymatic Hydrolysis
Scheper, Halwachs, and Schügerl (1984) developed a method for continuous production of L-amino acids using racemic mixtures of amino acids, including DL-phenylalanine. Their study, available here, is significant for industrial applications in amino acid production.
Methylation Studies
Yamashita et al. (1982) investigated the asymmetric methylation of N-benzylidene-DL-phenylalanine methyl ester, which contributes to the field of organic chemistry, especially in understanding stereoselectivity in chemical reactions. More details can be found here.
Chiral Polymers
A 2012 study by Kumar, Roy, and De here focused on the synthesis of chiral polymers using amino acids like DL-phenylalanine. These polymers have potential applications in drug delivery and biomedical engineering due to their pH responsiveness.
Wirkmechanismus
Zukünftige Richtungen
DL-Phenylalanine, 4-cyano-, methyl ester, monohydrochloride has potential applications in the pharmaceutical industry due to its wide use in the synthesis of various drugs . Future research may focus on improving the synthesis process, exploring new applications, and understanding its mechanism of action in more detail.
Eigenschaften
IUPAC Name |
methyl 2-amino-3-(4-cyanophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8;/h2-5,10H,6,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOWBJYJUKOPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C#N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Ethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2705327.png)
![5-Methoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol](/img/structure/B2705328.png)


![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2705331.png)







